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Get Quote

Chemical Properties and Bioactivity at a Glance

The table below summarizes the core characteristics and reported bioactivities of leucocianidol and catechin.

Feature
Leucocianidol
(Leucoanthocyanidin)

Catechin

IUPAC Name (2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-

dihydro-2H-chromene-3,5,7-triol [1]

Not explicitly listed in results; multiple

isomers exist (e.g., (+)-Catechin, (-)-
Epicatechin) [2].

PubChem CID 440833 [3] 9064 (for Cianidanol, a synonym) [3]

Molecular Formula C15H14O7 [3] C15H14O6 (for Cianidanol) [3]

Molecular Weight 306.29 g/mol [3] 290.29 g/mol (for Cianidanol) [3]

Drug Likeness (Oral
Bioavailability)

30.84% [3] 54.83% (for Cianidanol) [3]

Key Reported
Biological Activities

Antiviral (Herpes) [4], potential for

Hepatocellular Carcinoma (HCC) [3]

Antioxidant [5] [6], Anti-inflammatory

[5], Antimicrobial [6] [5], potential for
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Feature
Leucocianidol
(Leucoanthocyanidin)

Catechin

Hepatocellular Carcinoma (HCC) [3],
Cardioprotective [7]

Primary Molecular
Targets (from
studies)

Herpesvirus Thymidine Kinase &
Protease [4], Hub genes in HCC

(e.g., STAT3, MAPK3) [3]

Hub genes in HCC (e.g., STAT3,
MAPK3) [3], Bacterial cell membranes

& DNA [6], Endothelial nitric oxide
signaling [7]

Quantitative Experimental Data Comparison

This table consolidates key experimental findings, highlighting the different focuses of research for each

compound.

Assay / Parameter Leucocianidol Catechin / (+)-Catechin gallate

Binding Affinity
(Molecular Docking)

Strong binding to Herpes
Thymidine Kinase [4]

-8.9 kcal/mol with STAT3 [3]

Molecular Docking
Score

Not quantitatively specified [4] -8.9 kcal/mol with SRC [3]

Cell Viability Assay
(IC50)

Not reported in search results -10.2 kcal/mol with MAPK3 [3]

Cell Viability Assay
(IC50)

Not reported in search results Significant reduction in HepG2 (liver
cancer) cells [3]

Antibacterial Activity
(MIC)

Not reported in search results IC50 10-14 μg/mL (as Cat-HPβCD
complex) in MCF-7 breast cancer cells

[8]

Antioxidant Activity Not reported in search results 1-2 mg/mL (against E. coli) [6]
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Assay / Parameter Leucocianidol Catechin / (+)-Catechin gallate

Toxicity (In silico) Minimal toxicity risks, favorable
pharmacokinetics [4]

Increased with concentration (0.5 to 32
μg/mL) [5]

Considered safe by FDA; favorable
computational toxicity profile [6]

Detailed Experimental Protocols

For researchers looking to replicate or understand the basis of these findings, here are the methodologies

from key studies.

Computational Screening of Leucocianidol against Herpes Virus

This study used a suite of in silico tools to evaluate leucocianidol's potential.

Molecular Docking: The interaction between leucocianidol and two herpesvirus enzymes

(Thymidine Kinase and Type II Protease) was simulated to predict binding affinity and pose [4].
ADME/Toxicity Prediction: Computational models were used to analyze the Absorption, Distribution,

Metabolism, and Excretion properties, along with potential toxicity, showing high gastrointestinal
absorption and minimal toxicity risks [4].

Density Functional Theory (DFT): This quantum mechanical method was employed to calculate the
compound's electronic properties and structural stability, providing insights into its reactivity [4].

Molecular Dynamics (MD) Simulations: The stability of the leucocianidol-protein complexes was
assessed under simulated physiological conditions (e.g., 310 K, 1 atm) for 100 nanoseconds,

revealing stable interactions with minimal fluctuations [4].

Network Pharmacology & Molecular Docking for HCC

This approach identified multi-target mechanisms against Hepatocellular Carcinoma (HCC) for compounds

from Bergenia species, including leucocianidol and (+)-catechin gallate (a catechin derivative).

Compound Screening: Phytochemicals were filtered based on oral bioavailability (OB > 30%) and

drug-likeness (DL > 0.18) [3].
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Target Prediction: Gene targets for the compounds and for HCC were retrieved from

SwissTargetPrediction, STITCH, GeneCards, and DisGeNET databases. Overlapping genes were
considered potential targets [3].

Network Analysis: Protein-Protein Interaction (PPI) networks were built using STRING and analyzed
with Cytoscape to identify hub genes like STAT3, MAPK3, and SRC [3].

Validation via Docking: Molecular docking was performed to confirm the binding of the top
compounds (+)-catechin gallate and β-sitosterol to the hub gene proteins [3].

In vitro Validation: The cytotoxic activity of the top compounds was tested on HepG2 liver cancer
cells using a cell viability assay (e.g., MTT) after 24 hours of treatment [3].

This workflow for network pharmacology and docking is summarized in the diagram below:

Start: Identify Phytochemicals

Filter by OB > 30%
and DL > 0.18

Target Prediction
(SwissTargetPrediction, STITCH)

Construct PPI Network
& Identify Hub Genes

Disease Target Retrieval
(GeneCards, DisGeNET)

Molecular Docking
with Hub Gene Proteins

In vitro Validation
(Cell Viability Assay)

Click to download full resolution via product page
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Antimicrobial and Therapeutic Potential

Research into the applications of these compounds reveals distinct pathways.

Catechin as an Antimicrobial Agent: Catechins exhibit a broad spectrum of biological activities.

Their antimicrobial mechanism is well-studied, including disruption of bacterial cell walls and
membranes, suppression of virulence factors, and induction of DNA damage through oxidative

stress [6]. They are effective against Gram-positive bacteria like Staphylococcus aureus and have
synergism with antibiotics [5] [6].

Leucocianidol's Targeted Antiviral Action: In contrast, current research on leucocianidol points to
a more specialized, high-potential application as an antiviral agent, specifically against the herpes

virus, by targeting essential viral enzymes [4]. Its activity against HCC was identified as part of a
multi-compound study, but dedicated research is still needed [3].

Conclusion for Research and Development

In summary, the current scientific evidence suggests:

Catechin is a more broadly studied compound with multi-faceted applications, including
antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. Its higher oral bioavailability

and favorable safety profile make it a strong candidate for nutraceutical and cosmetic development [3]
[5] [6].

Leucocianidol presents as a highly specific lead compound for anti-herpetic drug development.
Its strong binding to viral targets and favorable computational ADMET profile are promising, but it

requires further in vitro and in vivo validation to confirm its efficacy and safety [4].

The choice between them depends entirely on the therapeutic target. For antimicrobial or general antioxidant

formulations, catechin has a stronger evidence base. For targeted antiviral therapy, particularly against

herpes, leucocianidol represents an exciting, though less validated, candidate.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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